![molecular formula C15H11N3O2 B3057467 N-(4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)苯甲酰胺 CAS No. 81000-03-5](/img/structure/B3057467.png)

N-(4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)苯甲酰胺

描述

“N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as 1-ribosyl-imidazolecarboxamides . It has been studied for its potential anti-HIV-1 activity .

Synthesis Analysis

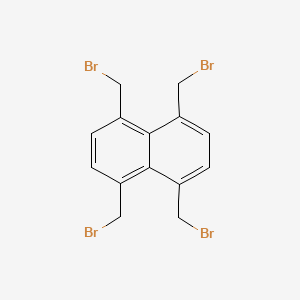

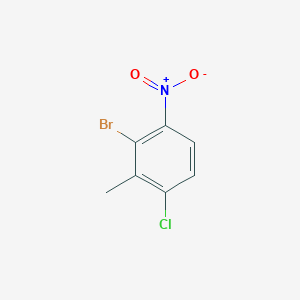

A series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including “N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide”, were synthesized and evaluated for their in vitro anti-HIV-1 activity . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .

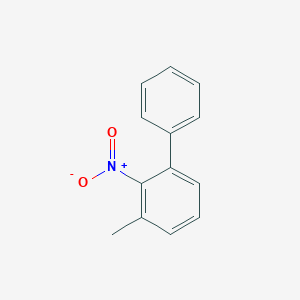

Molecular Structure Analysis

The molecular formula of “N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is C15H11N3O2 . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .

Chemical Reactions Analysis

The synthesis of “N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” involved a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .

科学研究应用

抗疟疾活性

N-(4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)苯甲酰胺衍生物已被合成并评估其抗疟疾活性。研究表明,3-氟苄基(4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)氨基甲酸酯等化合物显示出中等的抗疟疾活性。这些发现表明,吡啶并[1,2-a]嘧啶骨架可能是开发抗疟疾药物的潜在先导 (Mane 等人,2014)。

止痛药特性的潜力

对 N-(苄基)-2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酰胺的吡啶部分进行化学修饰的研究表明,此类修饰可以潜在地增强其镇痛特性。例如,4-氟苄酰胺被推荐作进一步研究的潜在新镇痛药 (Ukrainets 等人,2015)。

电泳分离研究

N-(4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)苯甲酰胺衍生物已被用于非水毛细管电泳分离的研究中,证明了它们在分析化学中分离和分析复杂混合物的适用性 (Ye 等人,2012)。

胃保护活性

N-(4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)苯甲酰胺的某些衍生物已显示出胃保护作用,特别是对非甾体抗炎药引起的胃损伤。这表明它们在胃肠病学中作为预防剂的潜力 (Hermecz 等人,1992)。

在钾离子通道开放剂中的应用

N-吡啶基苯甲酰胺衍生物,包括那些与吡啶并[1,2-a]嘧啶结构相关的衍生物,已被确定为 KCNQ2/Q3 钾离子通道开放剂。这些化合物在癫痫和疼痛的治疗中显示出潜力 (Amato 等人,2011)。

在除草剂活性中的潜力

N-(4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)苯甲酰胺的衍生物已被研究其除草剂活性。发现该类化合物是有效的原卟啉原氧化酶抑制剂,表明它们在农业应用中的效用 (Wang 等人,2017)。

作用机制

Target of Action

The primary target of N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is the HIV-1 integrase (IN) . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, making it an attractive target for antiretroviral therapies .

Mode of Action

N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide interacts with the active site of the HIV-1 integrase. The keto oxygen atom at the C-4 position and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the integrase, thereby preventing the integration of the viral genome into the host cell’s DNA .

Biochemical Pathways

The inhibition of the HIV-1 integrase disrupts the life cycle of the HIV-1 virus. The virus is unable to integrate its genome into the host cell’s DNA, which is a crucial step for the replication of the virus . As a result, the propagation of the virus is halted.

Result of Action

The inhibition of the HIV-1 integrase by N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide results in a decrease in the replication of the HIV-1 virus. In vitro studies have shown that the compound can inhibit the HIV-1 virus (NL4-3) in Hela cell cultures .

属性

IUPAC Name |

N-(4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-12-10-16-13-8-4-5-9-18(13)15(12)20/h1-10H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUYZYZQFGXJIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CN=C3C=CC=CN3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359055 | |

| Record name | STK275909 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81000-03-5 | |

| Record name | STK275909 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

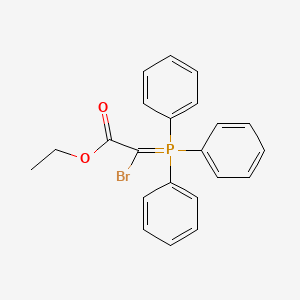

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Amino-1-methylbutyl)[5-(4-fluorophenoxy)-6-methoxy-2-methyl(8-quinolyl)]amine](/img/structure/B3057387.png)

![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)

![1,3-Propanediol, 2-amino-2-[2-[4-(8-fluorooctyl)phenyl]ethyl]-](/img/structure/B3057393.png)

![[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate](/img/structure/B3057403.png)